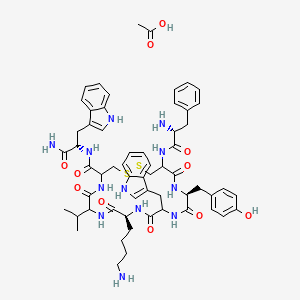
H-D-Phe-DL-Cys(1)-Tyr-DL-Trp-Lys-DL-Val-DL-Cys(1)-Trp-NH2.CH3CO2H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-D-Phe-DL-Cys(1)-Tyr-DL-Trp-Lys-DL-Val-DL-Cys(1)-Trp-NH2.CH3CO2H is a synthetic peptide with a complex structure. It consists of a sequence of amino acids, each contributing to its unique properties and potential applications. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its specific interactions and effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe-DL-Cys(1)-Tyr-DL-Trp-Lys-DL-Val-DL-Cys(1)-Trp-NH2.CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected by a suitable protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.
Coupling: The next amino acid, also protected, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage and Purification: The peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of This compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
H-D-Phe-DL-Cys(1)-Tyr-DL-Trp-Lys-DL-Val-DL-Cys(1)-Trp-NH2.CH3CO2H: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Specific amino acids can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid derivatives and coupling agents like HBTU or DIC.
Major Products
The major products of these reactions include modified peptides with altered disulfide linkages or amino acid sequences, which can significantly impact their biological activity and stability.
Scientific Research Applications
H-D-Phe-DL-Cys(1)-Tyr-DL-Trp-Lys-DL-Val-DL-Cys(1)-Trp-NH2.CH3CO2H: has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of H-D-Phe-DL-Cys(1)-Tyr-DL-Trp-Lys-DL-Val-DL-Cys(1)-Trp-NH2.CH3CO2H involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s structure allows it to bind to these targets with high specificity, modulating their activity and triggering downstream effects. The exact pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
H-D-Phe-D-Cys(1)-Tyr-D-Trp-Lys-D-Val-D-Cys(1)-Trp-NH2: A similar peptide with slight variations in amino acid configuration.
H-D-Phe-Cys(1)-Tyr-Trp-Lys-Val-Cys(1)-Trp-NH2: Lacks the D-amino acids present in the original compound.
Uniqueness
H-D-Phe-DL-Cys(1)-Tyr-DL-Trp-Lys-DL-Val-DL-Cys(1)-Trp-NH2.CH3CO2H: is unique due to its specific sequence and the presence of both D- and L-amino acids, which can influence its stability, binding affinity, and overall biological activity. This dual configuration can provide advantages in terms of resistance to enzymatic degradation and enhanced interaction with molecular targets.
Properties
Molecular Formula |
C59H74N12O11S2 |
|---|---|
Molecular Weight |
1191.4 g/mol |
IUPAC Name |
acetic acid;(10S,16S)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4)/t40-,43+,44+,45+,46?,47?,48?,49?;/m1./s1 |
InChI Key |
KBIZSMHYSQUHDH-XLMITCATSA-N |
Isomeric SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride](/img/structure/B10859577.png)
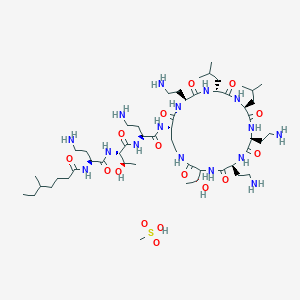

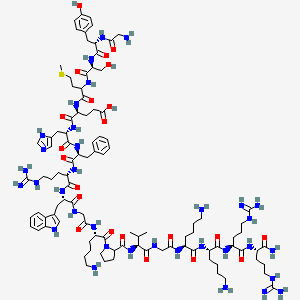

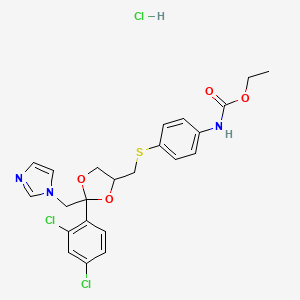
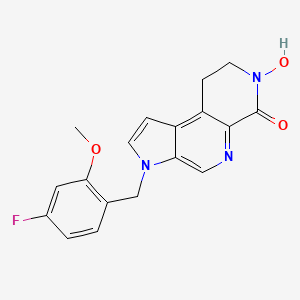
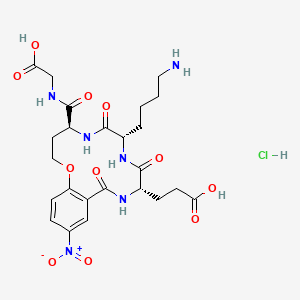
![19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859637.png)
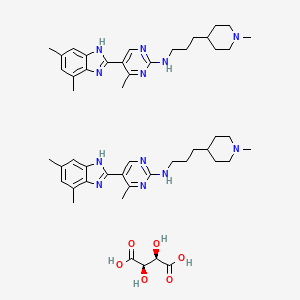
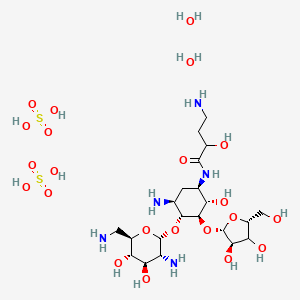
![2-[3-[[4-[(2,2-difluoro-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-5-fluoropyrimidin-2-yl]amino]phenoxy]-N-methylacetamide](/img/structure/B10859650.png)
